molecular formula C6H6F2N2O B13928526 (4-(Difluoromethyl)pyrimidin-5-YL)methanol

(4-(Difluoromethyl)pyrimidin-5-YL)methanol

Cat. No.: B13928526
M. Wt: 160.12 g/mol
InChI Key: SJKSGJWKGXHILH-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)pyrimidin-5-YL)methanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. The presence of the difluoromethyl group and the methanol group in the pyrimidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)pyrimidin-5-YL)methanol typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the reaction of a pyrimidine derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)pyrimidin-5-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the pyrimidine ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-(Difluoromethyl)pyrimidin-5-YL)aldehyde or (4-(Difluoromethyl)pyrimidin-5-YL)carboxylic acid.

Scientific Research Applications

(4-(Difluoromethyl)pyrimidin-5-YL)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)pyrimidin-5-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpyrimidin-5-YL)methanol: Similar structure but lacks the difluoromethyl group.

    (4-(Trifluoromethyl)pyrimidin-5-YL)methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.

    (4-(Chloromethyl)pyrimidin-5-YL)methanol: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (4-(Difluoromethyl)pyrimidin-5-YL)methanol imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

[4-(difluoromethyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C6H6F2N2O/c7-6(8)5-4(2-11)1-9-3-10-5/h1,3,6,11H,2H2

InChI Key

SJKSGJWKGXHILH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)F)CO

Origin of Product

United States

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